molecular formula C14H13Cl2NO4S B4228853 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzenesulfonamide

3,4-dichloro-N-(3,5-dimethoxyphenyl)benzenesulfonamide

Cat. No. B4228853
M. Wt: 362.2 g/mol
InChI Key: VKLRLQILRGSXHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-(3,5-dimethoxyphenyl)benzenesulfonamide, also known as DASB, is a chemical compound that is commonly used in scientific research. This compound is a selective serotonin transporter ligand, which means that it binds to the serotonin transporter protein and can be used to study the function of this protein in the brain. In

Scientific Research Applications

3,4-dichloro-N-(3,5-dimethoxyphenyl)benzenesulfonamide is commonly used in scientific research to study the function of the serotonin transporter protein in the brain. This protein is responsible for the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By studying the function of this protein, researchers can gain a better understanding of the underlying mechanisms of psychiatric disorders such as depression and anxiety.

Mechanism of Action

3,4-dichloro-N-(3,5-dimethoxyphenyl)benzenesulfonamide binds to the serotonin transporter protein with high affinity, allowing researchers to visualize and quantify the density of this protein in the brain. This binding also allows researchers to study the kinetics of serotonin reuptake and the effects of various drugs on this process.
Biochemical and Physiological Effects:
3,4-dichloro-N-(3,5-dimethoxyphenyl)benzenesulfonamide has been shown to have minimal effects on the physiological and biochemical processes in the brain, making it a safe and reliable tool for scientific research. It does not affect the levels of serotonin or other neurotransmitters in the brain, nor does it produce any significant side effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzenesulfonamide in lab experiments is its high selectivity for the serotonin transporter protein. This allows researchers to specifically target this protein without affecting other neurotransmitter systems in the brain. However, the use of 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzenesulfonamide is limited by its high cost and the need for specialized equipment to perform the experiments.

Future Directions

There are several potential future directions for 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzenesulfonamide research. One area of interest is the development of new imaging techniques that can provide more detailed information about the function of the serotonin transporter protein in the brain. Another area of research is the use of 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzenesulfonamide in the development of new drugs for the treatment of psychiatric disorders. By gaining a better understanding of the underlying mechanisms of these disorders, researchers can develop more effective treatments that target specific neurotransmitter systems in the brain.
In conclusion, 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzenesulfonamide, or 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzenesulfonamide, is a valuable tool for scientific research. Its high selectivity for the serotonin transporter protein makes it a reliable source for studying the function of this protein in the brain. While there are limitations to its use, the potential future directions for 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzenesulfonamide research make it an important area of study for the scientific community.

properties

IUPAC Name

3,4-dichloro-N-(3,5-dimethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO4S/c1-20-10-5-9(6-11(7-10)21-2)17-22(18,19)12-3-4-13(15)14(16)8-12/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLRLQILRGSXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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